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Introduction

The Striatin-Interacting Phosphatase and Kinase (STRIPAK) complex is a highly conserved,
multi-subunit cellular machinery that plays a critical role in a multitude of signaling pathways. At
the core of this complex are the Striatin (STRN) family of scaffolding proteins (including STRN,
STRNS3, and STRN4), which orchestrate the assembly and function of the entire complex. The
STRIPAK complex is a key regulator of cellular processes such as cell cycle progression,
apoptosis, cell migration, and polarity.[1][2] Its dysregulation has been implicated in various
diseases, including cancer.[3][4]

A key function of the STRIPAK complex is its role as a negative regulator of the Hippo signaling
pathway, a critical tumor suppressor cascade that controls organ size and tissue homeostasis.
[2][5] The STRIPAK complex, through its associated phosphatase PP2A, can dephosphorylate
and inactivate the core Hippo kinases MST1/2 and MAP4Ks, thereby promoting cell
proliferation.[6][7][8]

This document provides detailed application notes and protocols for designing and performing
a pulldown assay using a Striatin family member (for the purpose of this document, we will refer
to the bait protein as STRN3, a well-studied member) as the "bait" to identify and quantify its
interacting partners. This assay is a powerful tool for elucidating the composition and dynamics
of the STRIPAK complex and for screening potential therapeutic agents that modulate its
activity.
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Principle of the Assay

The pulldown assay is an in vitro affinity purification technique used to isolate a protein of
interest (the "bait") along with its binding partners (the "prey") from a complex mixture, such as
a cell lysate.[9][10] The bait protein is typically tagged with an affinity tag (e.g., GST or FLAG)
and immobilized on a solid support (e.g., agarose or magnetic beads).[10] When the cell lysate
is incubated with the immobilized bait, interacting proteins are captured. After a series of
washes to remove non-specific binders, the protein complexes are eluted and can be analyzed
by various methods, such as Western blotting or mass spectrometry.[11]

For quantitative analysis of protein-protein interactions, the pulldown assay can be coupled
with techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-
free quantification (LFQ) mass spectrometry.[12] These methods allow for the precise
measurement of changes in protein-protein interactions under different experimental
conditions.

Data Presentation: Quantitative Analysis of STRN3
Interactome

Quantitative proteomics is essential for discerning true interaction partners from background
contaminants and for understanding the dynamics of protein complexes. Below is a sample
table summarizing hypothetical quantitative data from a SILAC-based STRN3 pulldown
experiment followed by mass spectrometry. In this example, "heavy" labeled cells were used
for the STRN3 pulldown, while "light" labeled cells were used for a control pulldown (e.g., with
an empty vector). The H/L ratio indicates the enrichment of a protein in the STRN3 pulldown
compared to the control.

Table 1: Quantitative Analysis of STRN3 Interacting Proteins
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. Protein . Biological
Protein ID Gene Name HIL Ratio p-value .
Name Function
Striatin- STRIPAK
P63104 STRIP1 interacting 15.2 <0.001 complex
protein 1 component
Striatin- STRIPAK
Q15011 STRIP2 interacting 12.8 <0.001 complex
protein 2 component
Serine/threon
ine-protein
phosphatase PP2A
Q9Y2l1 PPP2R1A 2A 65 kDa 10.5 <0.001 scaffolding
regulatory subunit
subunit A
alpha isoform
Serine/threon
ine-protein
PP2A
phosphatase )
P67775 PPP2CA _ 9.8 <0.001 catalytic
2A catalytic )
: subunit
subunit alpha
isoform
Serine/threon Hippo
Q13213 MST1 ine-protein 8.2 <0.01 pathway
kinase 4 kinase
Serine/threon Hippo
095819 MST2 ine-protein 7.9 <0.01 pathway
kinase 3 kinase
Mitogen-
activated )
. Hippo
protein
095231 MAP4K4 _ _ 6.5 <0.01 pathway
kinase kinase ]
] ] kinase
kinase kinase
4
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] STRIPAK
MOB kinase
P46975 MOB1B ] 5.1 <0.05 complex
activator 1B
component
Programmed STRIPAK
Q9BQS8 CCM3 cell death 4.7 <0.05 complex
protein 10 component

Experimental Protocols

This section provides detailed protocols for performing a GST-tagged STRN3 pulldown assay.
A similar protocol can be adapted for other tags like FLAG.

Recombinant GST-STRN3 Protein Expression and
Purification

o Transformation: Transform E. coli (e.g., BL21 strain) with a pGEX vector containing the
coding sequence for human STRN3.

o Culture Growth: Inoculate a single colony into 50 mL of LB medium containing the
appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate 1 L of
LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

e Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.1-
1 mM and continue to culture for 3-4 hours at 30°C or overnight at 18°C.

o Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold lysis
buffer (50 mM Tris-HCI pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM DTT, and
protease inhibitors). Lyse the cells by sonication on ice.

 Purification: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with
Glutathione-Sepharose beads for 1-2 hours at 4°C with gentle rotation.

e Washing: Wash the beads three times with wash buffer (50 mM Tris-HCI pH 8.0, 150 mM
NaCl, 1 mM EDTA, 0.1% Triton X-100, 1 mM DTT).
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Elution: Elute the GST-STRNS3 protein with elution buffer (50 mM Tris-HCI pH 8.0, 10 mM
reduced glutathione). Alternatively, for pulldown assays, the protein can be left bound to the
beads.

Quality Control: Analyze the purified protein by SDS-PAGE and Coomassie blue staining to
assess purity and concentration.

Preparation of Cell Lysate

Cell Culture: Culture mammalian cells (e.g., HEK293T or a relevant cancer cell line) to 80-
90% confluency.

Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., 50
mM Tris-HCI pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase
inhibitors).[6]

Clarification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on
ice for 30 minutes with occasional vortexing. Centrifuge at high speed to pellet cell debris.
The supernatant is the clarified cell lysate.[6]

GST-STRN3 Pulldown Assay

Bead Preparation: Take an appropriate amount of Glutathione-Sepharose beads with bound
GST-STRN3 (or GST as a control). Wash the beads with lysis buffer.

Binding: Add the clarified cell lysate to the beads and incubate for 2-4 hours or overnight at
4°C with gentle rotation.[10]

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-
5 times with wash buffer to remove non-specifically bound proteins.[6]

Elution: Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5-10
minutes. Alternatively, for analysis of native complexes, elute with a non-denaturing elution
buffer (e.g., containing a high concentration of reduced glutathione).[11]

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with
specific antibodies against expected interaction partners (e.g., MST1/2, PP2A) or by mass
spectrometry for unbiased identification of novel interactors.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.researchgate.net/publication/394735900_The_role_of_the_striatin_family_proteins_in_hippo_signaling_and_cellular_regulation
https://www.researchgate.net/publication/394735900_The_role_of_the_striatin_family_proteins_in_hippo_signaling_and_cellular_regulation
https://pmc.ncbi.nlm.nih.gov/articles/PMC8720515/
https://www.researchgate.net/publication/394735900_The_role_of_the_striatin_family_proteins_in_hippo_signaling_and_cellular_regulation
https://genepath.med.harvard.edu/~perrimon/papers/jbt272.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Mandatory Visualizations
STRIPAK-Hippo Signaling Pathway

STRIPAK Complex

STRN3 Upstream Signals
(Scaffold) (e.g., LPA, Serum)

dephosphorylates

. . activates
(inpctivates)

ecruits

Hippo Pathway KW ase Cascade

PP2A MST1/2
(Phosphatase) STRIP1/2 MOB4 ccms (Active)

| ]

phosphorylates

p-YAP/TAZ

phosphorylates ranslocates

regulates

Gene Expression
(Proliferation, Survival)

YAP/TAZ

Click to download full resolution via product page

Caption: STRIPAK complex negatively regulates the Hippo signaling pathway.

Experimental Workflow for STRN3 Pulldown Assay
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Caption: Workflow for a GST-STRN3 based pulldown assay.

Logical Relationship for Quantitative Analysis
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Caption: Logic for quantitative pulldown using SILAC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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